molecular formula C26H52ClN3O4 B15123441 H-D-Ala-Gln-octadecyl ester HCl

H-D-Ala-Gln-octadecyl ester HCl

Cat. No.: B15123441
M. Wt: 506.2 g/mol
InChI Key: PCGLBYUKPBPFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Ala-Gln-octadecyl ester hydrochloride is a dipeptide derivative where the amino acids D-alanine and glutamine are linked together, with the glutamine side chain modified by an octadecyl ester. This modification introduces a long hydrophobic tail, making the molecule amphiphilic. This characteristic has been utilized in various scientific research fields, particularly in membrane biology and peptide-based delivery system design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Ala-Gln-octadecyl ester hydrochloride typically involves the following steps:

    Peptide Bond Formation: The amino acids D-alanine and glutamine are linked together using standard peptide synthesis techniques.

    Esterification: The glutamine side chain is modified by introducing an octadecyl ester group. This step often involves the use of octadecanol and a coupling reagent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

    Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC).

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

While specific industrial production methods for H-D-Ala-Gln-octadecyl ester hydrochloride are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions for large-scale production, ensuring high purity and yield, and implementing stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

H-D-Ala-Gln-octadecyl ester hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-D-Ala-Gln-octadecyl ester hydrochloride has a wide range of scientific research applications:

Mechanism of Action

H-D-Ala-Gln-octadecyl ester hydrochloride exerts its effects through several mechanisms:

Comparison with Similar Compounds

H-D-Ala-Gln-octadecyl ester hydrochloride can be compared with other similar compounds:

H-D-Ala-Gln-octadecyl ester hydrochloride stands out due to its specific combination of D-alanine and glutamine, along with the octadecyl ester modification, which imparts unique properties for membrane interaction and nanostructure formation.

Properties

IUPAC Name

octadecyl 5-amino-2-(2-aminopropanoylamino)-5-oxopentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51N3O4.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-33-26(32)23(19-20-24(28)30)29-25(31)22(2)27;/h22-23H,3-21,27H2,1-2H3,(H2,28,30)(H,29,31);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGLBYUKPBPFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(CCC(=O)N)NC(=O)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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